N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide and related compounds involves multiple steps, including the formation of intermediates and the use of various reagents to achieve the desired chemical structure. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves the creation of high-affinity inhibitors through structure-activity relationship (SAR) studies and biochemical characterization . Similarly, the synthesis of 2-(phenylthiocarbamoyl)-N-(benzothiazol-2-yl)-3-phenyl-3-oxopropanamide from its precursor and subsequent reactions with activated chlorocompounds to create poly-substituted thiophenes and 1,3,4-thiadiazoles is another example of the complex synthetic routes taken to produce these compounds .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed through various spectroscopic methods such as NMR and IR spectroscopy, as well as mass spectrometry. For example, the structure of a new derivative of 1,3,4-thiadiazole was confirmed by 1H and 13C NMR spectroscopy data . Additionally, a single crystal X-ray study was reported for N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide to determine its conformational features .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include cyclocondensation reactions, condensation with various substituted aromatic aldehydes, and dehydrosulfurization reactions. For instance, the synthesis of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives involved cyclocondensation of carbohydrazones with thioglycolic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are crucial for their potential applications. The compounds synthesized in these studies were found to have significant biological activities, including psychotropic, anti-inflammatory, cytotoxic, and antimicrobial effects. For example, the compounds in study were found to have marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some demonstrated antimicrobial action. These properties are often correlated with their structural characteristics and physicochemical parameters.
Scientific Research Applications
Antitumor Activity
- N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide derivatives display potent and selective antitumor activity against breast, ovarian, colon, and renal cell lines. Metabolism plays a central role in the mode of action, with N-acetylation and oxidation being the main metabolic transformations (Chua et al., 1999; Shi et al., 1996). Compounds related to N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide have been shown to generate DNA adducts in sensitive tumor cells, which suggests a mechanism involving DNA damage (Leong et al., 2003).
Antimicrobial Properties
- Some derivatives of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide have exhibited potent antimicrobial activity, more pronounced against Gram-positive bacterial strains. This suggests their potential use as novel antimicrobial agents (Bikobo et al., 2017).
Chemical Synthesis and Sensing Applications
- Research has also focused on the synthesis methodologies and applications in sensing. For instance, benzothiazole-based derivatives have been used as chemosensors for physiological pH sensing, demonstrating their utility beyond pharmaceutical applications (Li et al., 2018).
Future Directions
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2OS/c21-12-9-10-15(22)14(11-12)19(25)23-16-6-2-1-5-13(16)20-24-17-7-3-4-8-18(17)26-20/h1-11H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHMEMSUDDJBMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide |
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